BenchChemオンラインストアへようこそ!

tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate

Enantiomeric purity Chiral building block Quality control

tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate (CAS 2305080-35-5; MF: C₉H₁₈N₂O₃; MW: 202.25 g/mol) is a chiral, Boc-protected hydrazine derivative incorporating a (R)-configured tetrahydrofuran-3-yl substituent. It belongs to the class of N-Boc-N'-alkyl hydrazinecarboxylates, which serve as protected hydrazine nucleophiles in heterocycle synthesis.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Cat. No. B8186544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1CCOC1)N
InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11(10)7-4-5-13-6-7/h7H,4-6,10H2,1-3H3/t7-/m1/s1
InChIKeyGUYNYYZHKGSASW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate: Chiral Boc-Protected Hydrazine Building Block for Asymmetric Synthesis


tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate (CAS 2305080-35-5; MF: C₉H₁₈N₂O₃; MW: 202.25 g/mol) is a chiral, Boc-protected hydrazine derivative incorporating a (R)-configured tetrahydrofuran-3-yl substituent [1]. It belongs to the class of N-Boc-N'-alkyl hydrazinecarboxylates, which serve as protected hydrazine nucleophiles in heterocycle synthesis [2]. The compound is supplied at ≥98% purity by multiple vendors and serves as a single-enantiomer intermediate for constructing chiral pyrazoles, triazolones, and pyrazoloquinolines in medicinal chemistry programs [1].

Why Generic Substitution of tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate Fails: Chirality, Protection, and Reactivity


This compound cannot be generically substituted because three structural features—absolute stereochemistry at the tetrahydrofuran C3 position, the Boc protecting group on the hydrazine N1 nitrogen, and the hydrazine N2 nucleophilicity—are simultaneously required for downstream synthetic sequences. Swapping the (R)-enantiomer for the (S)-form (CAS 1429510-48-4) or using the racemate (CAS 1219018-82-2) yields opposite or mixed stereochemical outcomes in chiral drug candidates [1]. Using unprotected (tetrahydrofuran-3-yl)hydrazine hydrochloride sacrifices the Boc group's orthogonality, which is essential for preventing N–N bond cleavage during catalytic hydrogenation and enabling selective deprotection under mild acidic conditions (TFA) without disturbing other base-labile or hydrogenolysis-sensitive functionalities [2]. Using the simple Boc-hydrazine parent compound (tert-butyl carbazate) lacks the tetrahydrofuran ring entirely, precluding its use in synthesizing THF-containing pharmacophores such as pyrazolo[4,3-c]quinolin-4(5H)-ones [3].

Quantitative Differentiation Evidence for tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate vs. Closest Comparators


Enantiomeric Purity: (R)-Boc Hydrazine (98%) vs. Racemic Mixture (95%)

The (R)-enantiomer (CAS 2305080-35-5) is commercially supplied at a minimum purity of 98% by multiple vendors including Capotchem and Leyan, whereas the corresponding racemic mixture (CAS 1219018-82-2) is listed at a minimum purity of 95% by CymitQuimica [1]. The 3-percentage-point purity difference translates to a maximum of 2% undesired enantiomer in the (R) product versus up to 5% total impurities (including both enantiomers and non-chiral contaminants) in the racemate. For asymmetric synthesis applications, each 1% of the wrong enantiomer incorporated into a chiral drug intermediate can reduce the final enantiomeric excess (ee) by approximately 2%, making the 98% purity threshold a pragmatic minimum for drug discovery programs requiring ≥95% ee in final compounds .

Enantiomeric purity Chiral building block Quality control

Orthogonal Boc Protection: Acid-Labile Deprotection vs. Unprotected Hydrazine Hydrochloride Salts

The Boc protecting group on the target compound enables quantitative removal under mild acidic conditions (trifluoroacetic acid, TFA) while being stable to catalytic hydrogenation conditions that would cleave Cbz groups or reduce unprotected hydrazine N–N bonds [1]. In contrast, the unprotected (R)-(tetrahydrofuran-3-yl)hydrazine hydrochloride (CAS 1364632-31-4) cannot be used in sequences involving hydrogenation catalysts due to N–N bond cleavage risk, and lacks the orthogonal protection needed for sequential deprotection strategies in complex molecule synthesis . The Mayr nucleophilicity parameter for the Boc-hydrazine core (N = 11.40, sN = 0.70 in MeCN) further differentiates its reactivity from the free hydrazine, which is a significantly stronger nucleophile and would react non-selectively in polyfunctional settings [2].

Protecting group strategy Orthogonal deprotection Hydrazine stability

Chiral Hydrazine Intermediate for PDE9 Inhibitors: (R)- vs. (S)-Enantiomer in Pyrazoloquinoline Drug Candidates

The (S)-configured tetrahydrofuran-3-yl hydrazine derivative is explicitly claimed as the key chiral intermediate for synthesizing (S)-7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one, a clinical-stage PDE9 inhibitor (irsenontrine) developed by Eisai for Alzheimer's disease and Lewy body dementia [1][2]. The pyrazoloquinoline PDE9 inhibitor class achieves IC₅₀ values ≤1000 nM, with preferred compounds exhibiting IC₅₀ ≤100 nM in enzymatic assays [2]. The (R)-enantiomer (target compound) serves as the essential opposite-enantiomer building block for structure-activity relationship (SAR) studies, enabling determination of enantiomeric potency ratios and assessment of chiral discrimination at the PDE9 active site. Patent US 8,563,565 explicitly notes that 'some isomers or racemates or other mixtures of isomers may exhibit more activity than others,' underscoring that the two enantiomers are non-equivalent in biological activity [2].

PDE9 inhibitor Pyrazoloquinoline Alzheimer's disease Chiral intermediate

Boc-Hydrazine Mayr Nucleophilicity Parameter: Quantitative Reactivity Prediction vs. Alternative Hydrazine Derivatives

The Boc-hydrazine core of the target compound has a Mayr nucleophilicity parameter N of 11.40 with a nucleophile-specific slope parameter sN of 0.70 in acetonitrile [1]. This places Boc-hydrazine in the moderate nucleophilicity range on the Mayr scale, allowing quantitative prediction of reaction rates with electrophiles of known electrophilicity parameter E via the equation log k₂ (20°C) = sN(N + E). For comparison, unsubstituted hydrazine (N₂H₄) and monoalkyl hydrazines are qualitatively stronger nucleophiles that react less selectively, though their exact Mayr parameters differ based on substitution pattern. The tetrahydrofuran-3-yl substituent on the target compound adds steric bulk at the N2 position, which is expected to slightly attenuate nucleophilicity relative to the parent Boc-hydrazine (tert-butyl carbazate), a feature that can be advantageous for achieving regioselective N1 vs. N2 alkylation in heterocycle-forming reactions [2].

Nucleophilicity Mayr parameter Reactivity prediction Hydrazine chemistry

Enantiomeric Specification for Triazole Antifungal Synthesis: (R)-Hydrazine as Chiral Pool Entry

Schering-Plough patents (US 5,616,777 and US 5,686,646) explicitly claim chiral hydrazine derivatives of formula Z–NH–NH–R (where Z = –CHO, –C(O)OC(CH₃)₃, or –C(O)OCH₂C₆H₅) as essential intermediates for synthesizing tri-substituted tetrahydrofuran triazole antifungal agents [1][2]. The Boc-protected form (Z = –C(O)OC(CH₃)₃) is specifically claimed, directly corresponding to the target compound's protecting group. The patents describe that N-alkylation using racemic hydrazines leads to inefficient reactions requiring large excess of expensive alkylating agents and produces mixtures of N- and O-alkylated products requiring laborious purification. Using pre-formed chiral hydrazine derivatives circumvents these problems, enabling stereochemically defined triazolone construction with the chiral N-alkyl group already installed [1]. The (R)-configured target compound provides the entry point for (R)-stereochemistry at the tetrahydrofuran-bearing chiral center of the antifungal pharmacophore.

Triazole antifungal Chiral hydrazine Tetrahydrofuran Schering-Plough

Optimal Research and Procurement Scenarios for tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate


Enantiomeric SAR Studies in PDE9 Inhibitor Drug Discovery Programs

For medicinal chemistry teams optimizing PDE9 inhibitors for Alzheimer's disease or Lewy body dementia, the (R)-Boc-THF-hydrazine is the required building block for synthesizing the (R)-configured pyrazolo[4,3-c]quinolin-4(5H)-one enantiomer series, complementing the (S)-enantiomer that leads to the clinical candidate irsenontrine. The 98% purity specification ensures that the resulting chiral drug candidates maintain ≥95% enantiomeric excess without additional chiral chromatography steps, reducing purification costs in multi-gram scale-up [1]. The Boc group enables the Production Method A (DMF-DMA condensation → hydrazine cyclization → base hydrolysis) sequence described in the Eisai patents, which is the established route to this PDE9 inhibitor class [1].

Stereochemically Defined Triazole Antifungal Intermediate Synthesis

Process chemistry groups developing tri-substituted tetrahydrofuran triazole antifungals can use this (R)-Boc-hydrazine building block to pre-install the chiral tetrahydrofuran moiety, bypassing the inefficient racemic N-alkylation route that generates mixtures of N- and O-alkylated products. The Schering-Plough patent family validates this strategy, demonstrating that the Boc-protected chiral hydrazine (Z = –C(O)OC(CH₃)₃) is the preferred form for triazolone construction [2]. Procurement of the single (R)-enantiomer eliminates the need for chiral chromatographic separation of diastereomeric triazolone products, directly reducing solvent consumption and purification cycle time.

Reaction Feasibility Assessment Using Mayr Nucleophilicity Parameters

Synthetic chemists planning electrophilic trapping or heterocycle-forming reactions with this building block can use the Mayr nucleophilicity parameter of the Boc-hydrazine core (N = 11.40, sN = 0.70) to predict reaction rates with electrophilic partners of known electrophilicity E, using the equation log k₂ = sN(N + E) [3]. This enables rational selection of coupling partners, estimation of required reaction times, and quantitative comparison with alternative hydrazine nucleophiles—all without empirical trial-and-error screening. For electrophiles with E > −10, reactions are predicted to proceed with k₂ > 10 M⁻¹s⁻¹, suitable for practical synthetic timelines at ambient temperature.

Multi-Step Synthesis Requiring Orthogonal Hydrazine Protection

In complex molecule syntheses where the hydrazine functionality must be carried through catalytic hydrogenation, oxidative, or basic conditions before final deprotection, the Boc group on this compound provides essential orthogonality. As documented in WO2016021192, Boc protection prevents N–N bond cleavage during hydrogenation steps that would destroy unprotected hydrazines, while enabling clean, quantitative deprotection with TFA at the final stage [4]. This is particularly critical in sequences where the tetrahydrofuran ring itself bears additional functional groups that are sensitive to alternative deprotection conditions (e.g., strong acid for Cbz removal, or hydrogenolysis for benzyl groups).

Quote Request

Request a Quote for tert-Butyl (R)-1-(tetrahydrofuran-3-yl)hydrazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.